molecular formula C11H10F2O2 B13694529 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13694529
M. Wt: 212.19 g/mol
InChI Key: VKGLLCFPPGXINW-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one scaffold, characterized by a difluoro substitution at the C2 position and a methoxy group at C5. This compound belongs to a class of molecules known for their α,β-unsaturated ketone system, which is critical for biological activity, particularly in binding bio-thiols and modulating enzyme targets like NF-κB .

Synthesis: The synthesis of related 3,4-dihydronaphthalenone derivatives typically begins with a key intermediate, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (MW: 176.21 g/mol), prepared via Lewis acid-catalyzed reactions between anisole and succinic anhydride .

Applications: Fluorinated dihydronaphthalenones are explored as anti-neuroinflammatory agents due to their ability to inhibit NF-κB, a key regulator of neuroinflammation . The difluoro substitution enhances metabolic stability and electronic interactions with target proteins compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

2,2-difluoro-7-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H10F2O2/c1-15-8-3-2-7-4-5-11(12,13)10(14)9(7)6-8/h2-3,6H,4-5H2,1H3

InChI Key

VKGLLCFPPGXINW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2=O)(F)F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol and a strong acid or base.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction might yield a fully saturated naphthalene derivative.

Scientific Research Applications

2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: Difluoro substitution at C2 enhances electronic effects and metabolic stability compared to mono-fluoro or non-fluorinated analogs. For example, compound 6m (a mono-fluoro derivative) showed potent anti-neuroinflammatory activity (IC₅₀: 0.8 µM) but lower stability than the difluoro variant .
  • Bulkier Groups : Phenyl or benzylidene substituents (e.g., 6-Methoxy-2-phenyl derivative) improve lipophilicity and antiviral activity but may reduce solubility .
  • Halogen Effects : Bromo or chloro analogs (e.g., 2-Bromo-7-methoxy) are often intermediates; bromine’s higher atomic weight increases molecular polarizability but may introduce toxicity .

Physicochemical Properties

Property 2,2-Difluoro-7-methoxy 7-Methoxy Parent Compound 2-Bromo-7-methoxy
Molecular Weight ~214.21 g/mol 176.21 g/mol 255.11 g/mol
Melting Point Not reported Not reported Yellow solid
Solubility Likely low in water; soluble in DCM, EtOAc Soluble in ethanol, DCM Soluble in DCM, ether
LogP (Predicted) ~2.8 (higher than non-fluorinated) ~2.1 ~3.0

The difluoro compound’s higher molecular weight and logP suggest improved membrane permeability but reduced aqueous solubility compared to the parent 7-methoxy derivative .

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